molecular formula C13H17NO2 B5142552 N-allyl-2-(2,5-dimethylphenoxy)acetamide

N-allyl-2-(2,5-dimethylphenoxy)acetamide

Cat. No. B5142552
M. Wt: 219.28 g/mol
InChI Key: HHQJCXLEZWFPQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-(2,5-dimethylphenoxy)acetamide, also known as ADPA, is an organic compound that belongs to the family of acetamides. It has been widely used in scientific research due to its unique properties and potential applications in various fields.

Scientific Research Applications

N-allyl-2-(2,5-dimethylphenoxy)acetamide has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been shown to have anti-inflammatory and analgesic effects, and it has been used as a starting material for the synthesis of novel drugs. It has also been investigated for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
In addition, N-allyl-2-(2,5-dimethylphenoxy)acetamide has been used as a reagent in organic synthesis, as it can be easily converted into other functional groups. It has also been studied for its potential use as a surfactant in the production of emulsions and foams.

Mechanism of Action

The mechanism of action of N-allyl-2-(2,5-dimethylphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to bind to the cannabinoid receptor CB1, which is involved in pain perception.
Biochemical and Physiological Effects:
N-allyl-2-(2,5-dimethylphenoxy)acetamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been found to inhibit the growth of cancer cells in vitro. In addition, it has been shown to have antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

N-allyl-2-(2,5-dimethylphenoxy)acetamide has several advantages for use in lab experiments. It is readily available and can be synthesized in high yields. It is also relatively stable and can be stored for long periods of time. However, it has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several potential future directions for research on N-allyl-2-(2,5-dimethylphenoxy)acetamide. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its potential use as a surfactant in the production of emulsions and foams. Additional research is needed to optimize its properties for these applications. Finally, further studies are needed to fully understand the mechanism of action of N-allyl-2-(2,5-dimethylphenoxy)acetamide and to identify other potential therapeutic targets.

Synthesis Methods

The synthesis of N-allyl-2-(2,5-dimethylphenoxy)acetamide can be achieved through a multistep process that involves the reaction of 2,5-dimethylphenol with allyl chloroformate, followed by the reaction of the resulting product with N,N-dimethylacetamide. The final product is obtained through purification and isolation processes. This method has been optimized to produce high yields of pure N-allyl-2-(2,5-dimethylphenoxy)acetamide.

properties

IUPAC Name

2-(2,5-dimethylphenoxy)-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-4-7-14-13(15)9-16-12-8-10(2)5-6-11(12)3/h4-6,8H,1,7,9H2,2-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQJCXLEZWFPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dimethylphenoxy)-N-(prop-2-en-1-yl)acetamide

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